Cas no 1932010-96-2 (Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)-)

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)- is a chiral cyclopentane derivative featuring a stereospecific (1S,2R) configuration and a benzyloxycarbonyl (Cbz) protected amine group. This compound is valuable in organic synthesis, particularly in peptide chemistry and asymmetric catalysis, due to its rigid cyclopentane backbone and enantiomeric purity. The Cbz group enhances stability while allowing selective deprotection under mild conditions. Its well-defined stereochemistry makes it useful for constructing complex chiral intermediates in pharmaceuticals and fine chemicals. The structural rigidity of the cyclopentane ring contributes to controlled reactivity, making it a preferred building block for stereoselective transformations.
Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)- structure
1932010-96-2 structure
Product Name:Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)-
CAS No:1932010-96-2
MF:C14H17NO4
MW:263.289084196091
CID:5182339
Update Time:2025-05-21

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)-
    • (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid
    • Inchi: 1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1
    • InChI Key: NVZVMVSTQZDUJQ-NWDGAFQWSA-N
    • SMILES: [C@H]1(C(O)=O)CCC[C@H]1NC(OCC1=CC=CC=C1)=O

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Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)- Related Literature

Additional information on Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)-

Cyclopentanecarboxylic Acid, 2-[[(Phenylmethoxy)Carbonyl]Amino]-, (1S,2R)-: A Comprehensive Overview

Cyclopentanecarboxylic acid, also known as 1-cyclopentylcarboxylic acid, is a compound with the CAS number 1932010-96-2. This compound is a derivative of cyclopentane, a five-membered hydrocarbon ring, with a carboxylic acid group attached. The specific stereochemistry of the compound is denoted by the (1S,2R) configuration, which refers to the spatial arrangement of the substituents around the chiral centers in the molecule. The presence of the phenylmethoxy group and the carbonyl-amino functionality adds complexity to its structure and potentially enhances its biological activity.

The synthesis of cyclopentanecarboxylic acid derivatives has been extensively studied due to their potential applications in pharmaceuticals and agrochemicals. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure compounds, which is crucial for drug development. The (1S,2R) configuration of this compound suggests that it may exhibit specific pharmacokinetic properties, making it a promising candidate for further research in medicinal chemistry.

In terms of biological activity, cyclopentanecarboxylic acid derivatives have shown potential as inhibitors of various enzymes and receptors. For instance, studies have demonstrated that certain analogs can modulate G-protein coupled receptors (GPCRs), which are key targets in treating conditions such as hypertension and neurodegenerative diseases. The inclusion of the phenylmethoxy group may enhance the compound's bioavailability and stability in vivo, making it more suitable for therapeutic applications.

The application of computational chemistry tools has significantly accelerated the discovery and optimization of cyclopentanecarboxylic acid derivatives. Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. This information is invaluable for designing more potent and selective drug candidates. Additionally, machine learning algorithms are being employed to predict the pharmacokinetic profiles of these compounds, reducing the need for extensive experimental testing.

From an environmental perspective, the synthesis and disposal of cyclopentanecarboxylic acid derivatives must adhere to strict regulations to minimize their impact on ecosystems. Green chemistry approaches are increasingly being adopted to develop sustainable synthetic routes that reduce waste and energy consumption. For example, catalytic asymmetric hydrogenation has emerged as a powerful technique for constructing chiral centers in these compounds with high efficiency and selectivity.

In conclusion, cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)- represents a fascinating area of research with significant potential in drug discovery and development. Its unique structure and stereochemistry provide a foundation for exploring novel therapeutic agents that could address unmet medical needs. As research continues to advance, we can expect further innovations in the synthesis and application of this compound.

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